molecular formula C33H27Cl2N3O4S B11623018 ethyl (2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11623018
M. Wt: 632.6 g/mol
InChI Key: HATBKHBTIQLESI-RWPZCVJISA-N
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Description

ETHYL (2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups and aromatic rings in its structure suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The key steps may include:

    Formation of the indole derivative: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Introduction of the thiazolopyrimidine core: This step may involve the condensation of a thioamide with a suitable aldehyde or ketone, followed by cyclization.

    Functional group modifications:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced analogs with different biological activities.

    Substitution: The aromatic rings and functional groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used in studies related to organic synthesis, reaction mechanisms, and structure-activity relationships.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for biological assays and drug discovery.

    Medicine: Its potential therapeutic properties can be explored for the development of new pharmaceuticals.

    Industry: The compound may find applications in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE depends on its interaction with molecular targets and pathways. This may involve:

    Binding to specific receptors or enzymes: The compound may interact with proteins or enzymes, modulating their activity.

    Inhibition or activation of signaling pathways: It may affect cellular signaling pathways, leading to changes in cellular functions.

    Induction of cellular responses: The compound may induce apoptosis, cell cycle arrest, or other cellular responses depending on its biological activity.

Comparison with Similar Compounds

ETHYL (2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiazolopyrimidines: These compounds share the thiazolopyrimidine core and may exhibit similar biological activities.

    Indole derivatives: Compounds containing the indole moiety may have comparable chemical and biological properties.

    Phenyl-substituted compounds: The presence of phenyl groups in the structure may influence the compound’s reactivity and activity.

The uniqueness of ETHYL (2E)-2-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C33H27Cl2N3O4S

Molecular Weight

632.6 g/mol

IUPAC Name

ethyl (2E)-2-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C33H27Cl2N3O4S/c1-4-42-32(40)29-19(2)36-33-38(30(29)24-10-6-8-12-27(24)41-3)31(39)28(43-33)15-21-18-37(26-11-7-5-9-23(21)26)17-20-13-14-22(34)16-25(20)35/h5-16,18,30H,4,17H2,1-3H3/b28-15+

InChI Key

HATBKHBTIQLESI-RWPZCVJISA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C\C4=CN(C5=CC=CC=C54)CC6=C(C=C(C=C6)Cl)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=C(C=C(C=C6)Cl)Cl)S2)C

Origin of Product

United States

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